molecular formula C10H14ClNO2 B555237 (S)-Ethyl 2-amino-2-phenylacetate hydrochloride CAS No. 59410-82-1

(S)-Ethyl 2-amino-2-phenylacetate hydrochloride

Cat. No. B555237
CAS RN: 59410-82-1
M. Wt: 215.67 g/mol
InChI Key: RFDXPGUBDAKLDM-ZDUSSCGKSA-N
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Description

Molecular Structure Analysis

The molecular formula of “(S)-Ethyl 2-amino-2-phenylacetate hydrochloride” is C9H12ClNO2 . The molecular weight is 201.65 . The structure includes a benzene ring attached to an amino group and an ester group .


Chemical Reactions Analysis

The chemical reactions involving “(S)-Ethyl 2-amino-2-phenylacetate hydrochloride” are complex and depend on the conditions and reagents used. Acid anhydrides, for example, can react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .


Physical And Chemical Properties Analysis

“(S)-Ethyl 2-amino-2-phenylacetate hydrochloride” is a solid substance . It should be stored in an inert atmosphere at room temperature . The boiling point is not specified .

Scientific Research Applications

Synthesis and Characterization of Derivatives

  • Synthesis of BOC-Protected Thio-1,3,4-Oxadiazol-2-Yl Derivatives

    (S)-Ethyl 2-amino-2-phenylacetate hydrochloride was utilized in synthesizing ethyl (S)-2-((tert-butoxycarbonyl)amino)-2-phenylacetate, an intermediate in the production of 5-alkyl amino-1,3,4-oxadiazole-2-thiols. These compounds were studied for their structural and optical properties, indicating potential use in photoelectronic devices (Shafi, Rajesh, & Senthilkumar, 2021).

  • Use in Enzymatic Amidation/Amide Hydrolysis

    The beta-amino acid (S)-ethyl-3-amino-4-pentynoate, structurally similar to (S)-Ethyl 2-amino-2-phenylacetate hydrochloride, was used in the synthesis of xemilofiban hydrochloride, an anti-platelet agent. A biocatalytic approach using Penicillin acylase was employed for resolving its enantiomers (Topgi et al., 1999).

  • Synthesis of Ethyl 2-(N-Methoxy) Imino-2-Phenylacetate

    The compound was synthesized through catalytic reactions involving ethyl phenyl glyoxylate and methoxyamine hydrochloride, under optimal conditions. The product's structure was confirmed through various spectroscopic methods (Li Zhong-mei, 2012).

Applications in Chemical Synthesis

  • Ethyl Amidinoacetates in the Synthesis of Pyrazines

    Ethyl ethoxycarbonylacetimidate hydrochloride, related to (S)-Ethyl 2-amino-2-phenylacetate hydrochloride, was used in synthesizing various pyrazine compounds. These compounds have potential applications in pharmaceutical and agrochemical industries (Keir, Maclennan, & Wood, 1978).

  • Effect of Fluorine Substitution in Ethyl Phenylacetate

    The study of fluorine-substituted ethyl 2-fluoro-2-phenylacetate revealed its stereoselective hydrolysis by cancer cell lines. This indicates its potential in developing ester-type anticancer prodrugs (Yamazaki et al., 1996).

  • Hydroxy Lamine Derivatives

    Ethyl 2-aminooxymethyl-6-phenylnicotinate hydrochloride, a compound synthesized from ethyl hydroxyiminoacetate, led to the development of new heterocyclic compounds with potential pharmaceutical applications (Markova et al., 1970).

Pharmaceutical and Biotechnological Applications

  • Synthesis of Peptide Nucleic Acid Intermediates

    Ethyl N-[(2-Boc-amino)ethyl]glycinate and its hydrochloride, synthesized from compounds related to (S)-Ethyl 2-amino-2-phenylacetate hydrochloride, are key intermediates in peptide nucleic acid synthesis, showing its utility in molecular biology and genetic engineering (Viirre & Hudson, 2003).

  • Bioproduction of Aroma Chemicals

    Utilizing enzymes and renewable feedstocks, ethyl phenylacetate and related compounds were bioproduced, demonstrating the potential of (S)-Ethyl 2-amino-2-phenylacetate hydrochloride derivatives in sustainable production of aroma chemicals (Sundara Sekar, Li, & Li, 2022).

Safety And Hazards

“(S)-Ethyl 2-amino-2-phenylacetate hydrochloride” is classified as an eye irritant (GHS07) according to the Globally Harmonized System of Classification and Labelling of Chemicals . Precautionary measures include rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

ethyl (2S)-2-amino-2-phenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-2-13-10(12)9(11)8-6-4-3-5-7-8;/h3-7,9H,2,11H2,1H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNXQLSKQSVNLL-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40499797
Record name Ethyl (2S)-amino(phenyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Ethyl 2-amino-2-phenylacetate hydrochloride

CAS RN

59410-82-1
Record name Ethyl (2S)-amino(phenyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl phenylglycinate hydrochloride, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5JM6GAX6M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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